1-Benzhydryl-4-(chloroacetyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

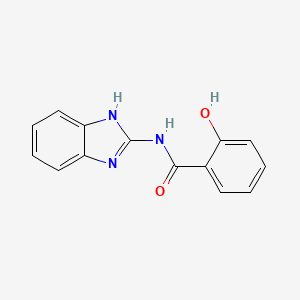

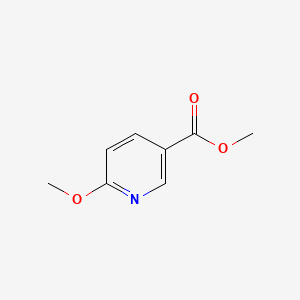

“1-Benzhydryl-4-(chloroacetyl)piperazine” is a synthetic organic compound and a derivative of piperazine . It has a benzhydryl moiety and a chloroacetyl group. It’s an inactive metabolite of meclizine and chlorcyclizine, and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . Another method involves the reaction of benzhydryl chloride and piperazine in the presence of anhydrous potassium carbonate in N-N dimethylformamide .

Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-(chloroacetyl)piperazine is C19H21ClN2O . The structure reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms .

Chemical Reactions Analysis

1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .

Physical And Chemical Properties Analysis

The average mass of 1-Benzhydryl-4-(chloroacetyl)piperazine is 328.836 Da and the monoisotopic mass is 328.134247 Da .

Applications De Recherche Scientifique

Anti-Breast Cancer Activity

- Scientific Field: Oncology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used as a surface recognition group in the design and discovery of potent HDAC inhibitors . These inhibitors have shown anti-breast cancer activity .

- Methods of Application: The compound is synthesized and then used in in vitro HDAC screening to identify selective HDAC6 inhibitors with nanomolar IC50 values . Structure-based molecular modeling is employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .

- Results or Outcomes: The research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Antimicrobial Activity

- Scientific Field: Microbiology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine derivatives have shown potent antimicrobial activities .

- Methods of Application: A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities evaluated in vitro by paper disc diffusion and micro dilution method against standard strains of Gram-positive and Gram-negative bacteria .

- Results or Outcomes: Among the synthesized new compounds, some showed potent antimicrobial activities compared to the standard drug streptomycin .

Crystal and Molecular Structure Analysis

- Scientific Field: Crystallography

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used in the synthesis of a novel derivative for crystal and molecular structure analysis .

- Methods of Application: The compound is synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained is characterized spectroscopically and finally confirmed by X-ray diffraction study .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Anti-Cancer Activity

- Scientific Field: Oncology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used in the design and discovery of potent HDAC inhibitors with anti-cancer activity . These inhibitors have shown effectiveness against colon, prostate, breast, lung, and leukemia cancers .

- Methods of Application: The compound is synthesized and then used in in vitro HDAC screening to identify selective HDAC6 inhibitors with nanomolar IC50 values . Structure-based molecular modeling is employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .

- Results or Outcomes: The research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Antihistaminic Activity

- Scientific Field: Pharmacology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of compounds with antihistaminic activity .

- Methods of Application: The compound is reacted with various acyl chloride in the presence of triethylamine in dichloromethane to afford target compounds . The antihistaminic activity is evaluated by in-vitro guinea pig ileum .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Antimicrobial Activity

- Scientific Field: Microbiology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine derivatives have shown potent antimicrobial activities .

- Methods of Application: A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities evaluated in vitro by paper disc diffusion and micro dilution method against standard strains of Gram-positive and Gram-negative bacteria .

- Results or Outcomes: Among the synthesized new compounds, some showed potent antimicrobial activities compared to the standard drug streptomycin .

Anti-Metastatic Properties Against Human Breast Cancer

- Scientific Field: Oncology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine-based HDAC inhibitors have been discovered with anti-cancer and anti-metastatic properties against human breast cancer .

- Methods of Application: The compound is used in the synthesis of HDAC inhibitors, which are then evaluated for their in vitro and in vivo biological activity .

- Results or Outcomes: The research resulted in the discovery of HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer .

Antihelmintic Activity

- Scientific Field: Pharmacology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of compounds with antihelmintic activity .

- Methods of Application: The compound is reacted with various acyl chloride in the presence of triethylamine in dichloromethane to afford target compounds . The antihelmintic activity of the compounds is evaluated by the Garg and Atal method .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Antidepressant Activity

- Scientific Field: Pharmacology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine and its analogues are an important pharmacophore that can be found in biologically active compounds across a number of different therapeutic areas, including antidepressants .

- Methods of Application: The compound is used in the synthesis of various antidepressant drugs .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(chloroacetyl)piperazine | |

CAS RN |

358733-61-6 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)